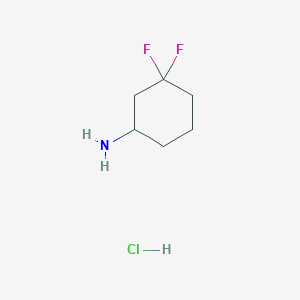

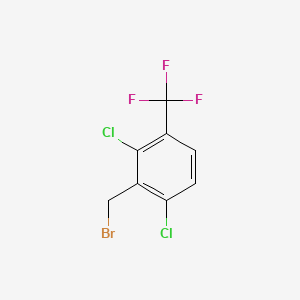

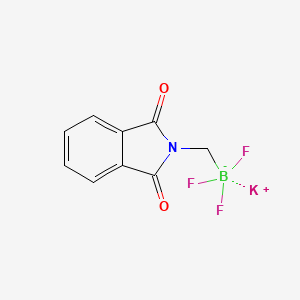

![molecular formula C9H17N3O3Si B1456863 3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole CAS No. 1313520-83-0](/img/structure/B1456863.png)

3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole

Descripción general

Descripción

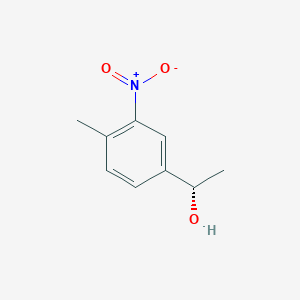

“3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole” is a chemical compound with the CAS Number: 1313520-83-0 . It has a molecular weight of 243.34 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a nitro group (aromatic), an ether (aliphatic), and a trimethylsilyl group . It contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, and 5 aromatic bonds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.34 . The shipping temperature is room temperature .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Pyrazole derivatives, including nitropyrazoles, have been extensively studied for their synthesis and reactivity. For instance, Dalinger et al. (2013) demonstrated the synthesis of trinitropyrazole and its derivatives, highlighting the reactivity of these compounds towards various nucleophiles, which is crucial for further functionalization and application in material science (Dalinger et al., 2013). Similarly, Ulbrich et al. (2015) described the synthesis and structural characterization of Ni(II) complexes with pyrazolyl-ether-imidazolium ligands, demonstrating the application of pyrazole derivatives in catalysis and material science (Ulbrich et al., 2015).

Structural Characterization and Material Properties

X-ray crystallography and spectroscopic methods have been employed to elucidate the structures of pyrazole derivatives, revealing the impact of substituents on molecular geometry and interactions. For example, Portilla et al. (2007) studied the hydrogen-bonded structures of methyl pyrazolyl amino and nitro derivatives, providing insights into the structural basis for their reactivity and potential applications in material design (Portilla et al., 2007).

Potential Applications in Energetic Materials and Pharmaceuticals

Research into nitropyrazole compounds has implications for the development of high-energy materials and pharmaceuticals. Dalinger et al. (2016) synthesized nitropyrazoles with potential as energetic materials, demonstrating the role of pyrazole derivatives in creating compounds with high density and energy content (Dalinger et al., 2016). Furthermore, Volkova et al. (2021) explored the biological activity of substituted 4-nitrosopyrazoles, hinting at the pharmaceutical applications of pyrazole derivatives through their potential antitumor effects (Volkova et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 (IF ON SKIN), P304 (IF INHALED), P305 (IF IN EYES), P313 (Get medical advice/attention), P332 (If skin irritation occurs), P337 (If eye irritation persists), P338 (Remove contact lenses if present and easy to do – continue rinsing), P340 (Remove person to fresh air and keep comfortable for breathing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .

Propiedades

IUPAC Name |

trimethyl-[2-[(3-nitropyrazol-1-yl)methoxy]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3Si/c1-16(2,3)7-6-15-8-11-5-4-9(10-11)12(13)14/h4-5H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWKGNPLTIGCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

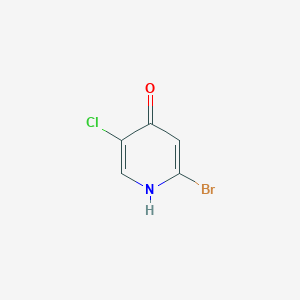

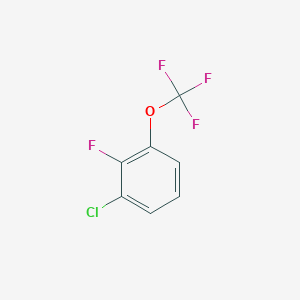

![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)